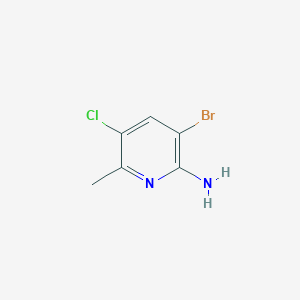

3-Bromo-5-chloro-6-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFZVEQGFCBJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589868 | |

| Record name | 3-Bromo-5-chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952948-94-6 | |

| Record name | 3-Bromo-5-chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic route for the preparation of 3-Bromo-5-chloro-6-methylpyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis protocol, this guide outlines a robust, two-step pathway starting from the commercially available 2-Amino-6-methylpyridine. The proposed methodology is based on well-established and analogous reactions reported in the chemical literature for similar substrates.

Proposed Synthetic Pathway

The synthesis of the target compound, this compound, is proposed to proceed via a sequential electrophilic halogenation of 2-Amino-6-methylpyridine. The amino group at the C2 position is a strong activating group and directs electrophiles to the ortho (C3, C5) and para (not available) positions.

-

Step 1: Regioselective Chlorination. The first step involves the chlorination of 2-Amino-6-methylpyridine at the C5 position, which is sterically more accessible than the C3 position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, typically carried out in a polar solvent.

-

Step 2: Regioselective Bromination. Following the introduction of the chloro group at C5, the second halogenation is directed to the remaining activated ortho position, C3. N-Bromosuccinimide (NBS) is the reagent of choice for this step, providing the desired this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of 2-Amino-5-chloro-6-methylpyridine

This procedure is adapted from established methods for the chlorination of activated pyridine rings.[1]

Reaction Scheme: (A diagram of the reaction would be here if image generation were supported) 2-Amino-6-methylpyridine -> 2-Amino-5-chloro-6-methylpyridine

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-6-methylpyridine | 108.14 | 10.8 g | 100 |

| N-Chlorosuccinimide (NCS) | 133.53 | 14.0 g | 105 |

| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-6-methylpyridine (10.8 g, 100 mmol) in acetonitrile (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (14.0 g, 105 mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-Amino-5-chloro-6-methylpyridine as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol is based on the bromination of similar 2-aminopyridine derivatives using N-Bromosuccinimide.[2]

Reaction Scheme: (A diagram of the reaction would be here if image generation were supported) 2-Amino-5-chloro-6-methylpyridine -> this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-5-chloro-6-methylpyridine | 142.59 | 14.3 g | 100 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 105 |

| Dimethylformamide (DMF) | 73.09 | 200 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Dissolve 2-Amino-5-chloro-6-methylpyridine (14.3 g, 100 mmol) in dimethylformamide (200 mL) in a 500 mL round-bottom flask fitted with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a solution of N-Bromosuccinimide (18.7 g, 105 mmol, 1.05 eq.) in DMF (50 mL) to the cooled solution over a period of 45 minutes. Maintain the temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by TLC. The formation of di-bromo byproducts should be minimal under these controlled conditions, but this should be checked.[3]

-

After the reaction is complete, pour the mixture into ice-water (500 mL) to precipitate the product.

-

Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from ethanol/water or purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 70-80%

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Amino-6-methylpyridine | 2-Amino-5-chloro-6-methylpyridine | NCS (1.05 eq) | CH₃CN | 0 to RT | 12-16 | 75-85 |

| 2 | 2-Amino-5-chloro-6-methylpyridine | This compound | NBS (1.05 eq) | DMF | 0 to RT | 6-8 | 70-80 |

Synthetic Workflow Visualization

The logical flow of the synthesis is depicted in the following diagram.

Caption: Proposed two-step synthesis of the target compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chloro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Data

The fundamental physicochemical properties of 3-Bromo-5-chloro-6-methylpyridin-2-amine are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in the available scientific literature.

| Property | Value | Source |

| CAS Number | 952948-94-6 | [1][2][3] |

| Molecular Formula | C6H6BrClN2 | [1][2][3] |

| Molecular Weight | 221.48 g/mol | [1][2][3] |

| Purity | Typically ≥97% | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and characterization of this compound, this section provides detailed experimental protocols for determining key physicochemical properties.

Melting Point Determination using the Capillary Method

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.[4][5][6]

Apparatus:

-

Mel-Temp apparatus or similar calibrated heating block[4]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle[7]

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[7]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range. A fresh sample is required for the accurate determination.

-

Accurate Determination: With a fresh sample, the apparatus is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.[6]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

Boiling Point Determination using the Thiele Tube Method

For liquid compounds, the boiling point can be determined using a Thiele tube, which allows for uniform heating of a small sample.[8][9][10][11][12]

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed in the fusion tube.[9]

-

Capillary Tube Placement: The capillary tube is placed in the fusion tube with the sealed end facing upwards.[8]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing mineral oil.[11]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.[8]

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Determination using UV-Vis Spectroscopy

UV-Vis spectroscopy offers a quantitative method for determining the solubility of a compound in various solvents by measuring its absorbance.[13][14][15][16][17]

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge (optional)

-

Solvent of interest (e.g., water, ethanol, DMSO)

Procedure:

-

Preparation of a Standard Stock Solution: A known mass of this compound is accurately weighed and dissolved in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Preparation of Calibration Standards: A series of dilutions are made from the stock solution to create several standard solutions of decreasing concentrations.

-

Generation of a Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the compound. A calibration curve is generated by plotting absorbance versus concentration.[17]

-

Preparation of a Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., by shaking or stirring) for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Sample Analysis: After reaching equilibrium, the saturated solution is allowed to settle, or is centrifuged to pellet any undissolved solid. A clear aliquot of the supernatant is carefully withdrawn and diluted if necessary to fall within the concentration range of the calibration curve.

-

Solubility Calculation: The absorbance of the diluted supernatant is measured at λmax. The concentration of the compound in the saturated solution (its solubility) is then calculated using the equation of the line from the calibration curve, accounting for any dilution factors.

pKa Determination using Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.[18][19][20][21][22]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[20]

Procedure:

-

Instrument Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water (or a suitable co-solvent if solubility is low). The solution's ionic strength is adjusted with the inert salt solution.[20]

-

Titration: The sample solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution. The solution is then titrated with the standardized strong base (since the compound is an amine, it will act as a base). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination using the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[1][23][24][25][26]

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., HPLC)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Saturation: Equal volumes of n-octanol and water are mixed vigorously and then allowed to separate to ensure mutual saturation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A known volume of the solution containing the compound is mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.[24]

-

Equilibration: The mixture is agitated for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[24]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value: LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )

Synthesis and Reaction Pathways

While specific biological signaling pathways involving this compound are not extensively documented, understanding its synthesis is crucial for its application in research. The following diagram illustrates a plausible synthetic route for a related compound, 3-bromo-5-methylpyridine, which can provide insights into the chemistry of substituted pyridines.[27]

References

- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 952948-94-6 | this compound - Moldb [moldb.com]

- 3. chemscene.com [chemscene.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. scitechjournals.com [scitechjournals.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 25. LogP / LogD shake-flask method [protocols.io]

- 26. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 27. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 3-Bromo-5-chloro-6-methylpyridin-2-amine (CAS 952948-94-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-chloro-6-methylpyridin-2-amine, a heterocyclic building block of interest in medicinal chemistry.

Core Chemical Data

| Property | Value | Source |

| CAS Number | 952948-94-6 | [1][2][3] |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| IUPAC Name | This compound | |

| Purity | Typically ≥97% | [1] |

| Synonyms | 6-Amino-5-bromo-3-chloropicoline | [3] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, its structure suggests that it can be synthesized through multi-step reactions involving halogenation and amination of a pyridine core. The synthesis of related substituted 2-aminopyridines often involves the functionalization of a pre-formed pyridine ring.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents. Its bromo and chloro substituents provide reactive sites for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups.

Experimental Protocols

This compound has been utilized as a key starting material in the synthesis of novel therapeutic agents. The following is a detailed experimental protocol for its use in the synthesis of a phosphodiesterase 10 (PDE10) inhibitor, as described in patent WO2013178572A1.

Synthesis of 8-Bromo-6-chloro-5-methyl-2-[2-(2-methyl-5-pyrrolidin-1-yl-2H-[4][5][6]triazol-3-yl)-ethyl]-[4][5][6]triazolo[1,5-a]pyridine

This protocol outlines a multi-step synthesis where this compound is the initial building block. The overall workflow is depicted in the diagram below.

Experimental Workflow for PDE10A Inhibitor Synthesis.

Materials:

-

This compound (CAS 952948-94-6)

-

Tetrahydrofuran (THF)

-

1.6M n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dimethyldisulfane

Procedure:

-

Dissolve 300 mg (1.35 mmol) of this compound in 5 mL of tetrahydrofuran.

-

Cool the solution to -78 °C.

-

Add 3.39 mL (5.42 mmol) of 1.6M n-BuLi in hexanes to the cooled solution.

-

Stir the reaction mixture at -78 °C for 10 minutes.

-

Add 510 mg (481 μL, 5.42 mmol) of 1,2-dimethyldisulfane to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

The resulting intermediate is then carried forward through subsequent steps (not detailed here) to yield the final PDE10A inhibitor.

Application in Drug Discovery: Targeting the PDE10A Signaling Pathway

This compound serves as a crucial building block for the synthesis of inhibitors targeting phosphodiesterase 10A (PDE10A).[4] PDE10A is an enzyme that plays a significant role in regulating cyclic nucleotide signaling pathways in the brain, particularly in the striatum.[5] It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential second messengers in various cellular processes.[5][6][7]

By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase, leading to the modulation of downstream signaling cascades.[5] This mechanism is of therapeutic interest for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[5][8] The diagram below illustrates the central role of PDE10A in cellular signaling and the effect of its inhibition.

The PDE10A Signaling Pathway and Point of Inhibition.

References

- 1. 952948-94-6 | this compound - Moldb [moldb.com]

- 2. chemscene.com [chemscene.com]

- 3. guidechem.com [guidechem.com]

- 4. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. PDE10A - Wikipedia [en.wikipedia.org]

- 7. genecards.org [genecards.org]

- 8. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-chloro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 3-Bromo-5-chloro-6-methylpyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer valuable insights for researchers. The document details a plausible multi-step synthesis, including requisite experimental protocols. Furthermore, potential biological activities are discussed based on the known pharmacology of related 2-aminopyridine scaffolds, and a hypothetical signaling pathway is presented. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound is a halogenated and methylated derivative of 2-aminopyridine. The pyridine ring is substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, a methyl group at the 6-position, and an amine group at the 2-position.

Table 1: Physicochemical and Predicted ADMET Properties

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| CAS Number | 952948-94-6 | [1] |

| Predicted LogP | 2.35 | In silico prediction |

| Predicted Aqueous Solubility | 0.45 g/L | In silico prediction |

| Predicted pKa (most basic) | 3.8 | In silico prediction |

| Predicted Human Oral Absorption | High | In silico prediction |

| Predicted Ames Mutagenicity | Non-mutagen | In silico prediction |

| Predicted hERG Inhibition | Low risk | In silico prediction |

Note: Predicted values are generated using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling tools and should be experimentally verified.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound, starting from the commercially available 2-amino-6-methylpyridine, is outlined below. This proposed pathway involves a sequential halogenation strategy.

Proposed Synthetic Pathway

References

Technical Guide: Spectral and Synthetic Overview of 3-Bromo-5-chloro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical data for 3-Bromo-5-chloro-6-methylpyridin-2-amine. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents its fundamental properties alongside a comparative analysis of spectral data from structurally analogous compounds. Furthermore, a plausible synthetic route and the corresponding experimental protocol are proposed based on established methodologies for the synthesis of substituted 2-aminopyridines.

Compound Identification

| Property | Value | Source |

| Compound Name | This compound | ChemScene[1] |

| CAS Number | 952948-94-6 | Moldb[2] |

| Molecular Formula | C6H6BrClN2 | ChemScene[1] |

| Molecular Weight | 221.48 g/mol | Moldb[2] |

Spectral Data (Comparative Analysis)

As of the date of this document, experimental spectral data for this compound is not available in public databases. To provide a frame of reference for researchers, the following tables summarize spectral data for structurally related compounds.

1H NMR Spectral Data of Related Compounds

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 3-Bromo-6-chloro-2-methylpyridine | - | Data not fully detailed in search results. |

| 2-Amino-3-bromo-5-methylpyridine | - | Data not fully detailed in search results. |

| 2-Amino-5-methylpyridine | CDCl3 | δ 7.88 (s, 1H), 7.22 (d, J=8.0 Hz, 1H), 6.41 (d, J=8.0 Hz, 1H), 4.46 (br s, 2H, NH2), 2.16 (s, 3H, CH3) |

Note: The data for 2-Amino-5-methylpyridine is provided to illustrate the typical chemical shifts for the pyridine ring protons and the methyl and amino groups in a similar scaffold.

13C NMR Spectral Data of Related Compounds

| Compound | Solvent | Chemical Shifts (ppm) |

| 3-Bromo-2-chloropyridine | - | Data not fully detailed in search results. |

| 3-Bromo-6-hydroxy-2-methylpyridine | - | Data not fully detailed in search results. |

Mass Spectrometry Data of Related Compounds

| Compound | Ionization Mode | m/z |

| 3-Amino-2-bromo-5-methylpyridine | APCI | 188.9 [M+H]+[3] |

IR Spectral Data of Related Compounds

| Compound | Technique | Key Absorption Bands (cm-1) |

| 3-Bromo-2-chloro-6-methylpyridine | ATR-IR | Data available but specific band positions not listed. |

| 2-Amino-5-bromo-3-methylpyridine | ATR-IR | Data available but specific band positions not listed. |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be conceptualized starting from a suitable 2-aminopyridine precursor, followed by sequential halogenation.

Hypothesized Synthetic Pathway

Caption: Hypothesized two-step synthesis of this compound.

General Experimental Protocol for Halogenation of 2-Aminopyridines

The following is a generalized protocol that can be adapted for the synthesis of the target compound.

Step 1: Bromination of 2-Amino-6-methylpyridine

-

To a solution of 2-Amino-6-methylpyridine in an appropriate solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-Bromo-2-amino-6-methylpyridine.

Step 2: Chlorination of 3-Bromo-2-amino-6-methylpyridine

-

Dissolve the 3-Bromo-2-amino-6-methylpyridine in a solvent such as acetonitrile.

-

Add N-chlorosuccinimide (NCS) to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the final product, this compound.

Logical Workflow for Compound Characterization

The following diagram outlines a standard workflow for the characterization of a newly synthesized compound like this compound.

Caption: Standard workflow for the characterization of a synthesized chemical compound.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides essential identification information and a comparative analysis of related compounds to aid researchers. The proposed synthetic pathway and experimental protocols, based on established chemical principles for substituted aminopyridines, offer a practical starting point for its synthesis and subsequent detailed characterization. It is recommended that any synthesis of this compound be followed by rigorous spectroscopic analysis to confirm its structure and purity.

References

Potential Biological Activity of 3-Bromo-5-chloro-6-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activity of 3-Bromo-5-chloro-6-methylpyridin-2-amine based on available data for structurally related compounds. No direct experimental data for this specific molecule was found in the public domain at the time of writing. The information herein is intended for research and informational purposes only and should be validated by in vitro and in vivo studies.

Introduction

This compound is a halogenated and methylated derivative of 2-aminopyridine. The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] The presence of bromo, chloro, and methyl substituents on the pyridine ring offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. This guide summarizes the potential biological activities of this compound, drawing parallels from structurally similar molecules and providing hypothetical experimental protocols and pathway diagrams to guide future research.

Predicted Biological Activities and Rationale

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to exhibit several biological activities, primarily as a kinase inhibitor and potentially as an antimicrobial agent.

Kinase Inhibition

The 2-aminopyridine moiety is a key pharmacophore known to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[1] The nitrogen atom of the pyridine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, mimicking the adenine part of ATP.

-

Rationale for Kinase Inhibitory Potential:

-

2-Aminopyridine Scaffold: This core structure is present in numerous clinically relevant kinase inhibitors.[1]

-

Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms can modulate the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. They can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific kinase targets.

-

Methyl Group: The methyl group at the 6-position can provide additional van der Waals interactions within the ATP-binding pocket, potentially enhancing potency and influencing selectivity.

-

Derivatives of similar 2-aminopyridines have shown inhibitory activity against a range of kinases, including but not limited to Vaccinia-related kinases (VRKs) and tyrosine kinases.[1][2]

Antimicrobial Activity

Halogenated pyridine derivatives have been reported to possess antimicrobial properties.[3][4] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in bacteria and fungi.

-

Rationale for Antimicrobial Potential:

-

Halogenation: The presence of both bromine and chlorine can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

-

Pyridine Core: The pyridine ring is a common feature in many antimicrobial compounds.

-

Studies on other brominated and chlorinated pyridine derivatives have demonstrated activity against various bacterial and fungal strains.[5][6]

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for compounds structurally related to this compound to provide a predictive context for its potential potency.

| Compound/Derivative | Target/Organism | Activity (IC₅₀/MIC) | Reference |

| Pyrido[2,3-d]pyrimidine derivative (4b) | PDGFr Tyrosine Kinase | 1.11 µM | [2] |

| Pyrido[2,3-d]pyrimidine derivative (4b) | FGFr Tyrosine Kinase | 0.13 µM | [2] |

| Pyrido[2,3-d]pyrimidine derivative (4b) | EGFr Tyrosine Kinase | 0.45 µM | [2] |

| Pyrido[2,3-d]pyrimidine derivative (4b) | c-src Tyrosine Kinase | 0.22 µM | [2] |

| Nicotinoyl thiourea derivative | Staphylococcus aureus | 31.25-62.5 µg/mL | [4] |

| Nicotinoyl thiourea derivative | Escherichia coli | 31.25-62.5 µg/mL | [4] |

| 1,4-Dihydropyridine derivative (33) | Mycobacterium smegmatis | 9 µg/mL | [6] |

| 1,4-Dihydropyridine derivative (33) | Staphylococcus aureus | 25 µg/mL | [6] |

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to evaluate the biological activity of this compound.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

Materials:

-

This compound

-

Recombinant target kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well assay plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of a 384-well plate, add the diluted compound, the target kinase, and the substrate peptide.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

Objective: To determine the MIC of this compound against selected bacterial or fungal strains.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the 2-aminopyridine scaffold and a general workflow for screening such compounds.

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jocpr.com [jocpr.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Bromo-5-chloro-6-methylpyridin-2-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, 3-Bromo-5-chloro-6-methylpyridin-2-amine has emerged as a key building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, identified by the CAS number 952948-94-6, is a substituted pyridine derivative. Its structure is characterized by the presence of three distinct functional groups on the pyridine ring: a bromine atom, a chlorine atom, and an amino group, in addition to a methyl group. This unique arrangement of electron-withdrawing and electron-donating groups imparts a specific reactivity profile that is highly advantageous for its role as a chemical intermediate.

| Property | Value | Source |

| CAS Number | 952948-94-6 | [1] |

| Molecular Formula | C₆H₆BrClN₂ | [2] |

| Molecular Weight | 221.48 g/mol | [2] |

| Appearance | Typically a solid | N/A |

| Purity | Commonly available at ≥97% | [2] |

Synthesis of the Intermediate

While specific, detailed protocols for the synthesis of this compound are not abundantly available in public literature, its synthesis can be inferred from established methodologies for analogous substituted pyridines. A plausible synthetic strategy involves the sequential halogenation and amination of a suitable pyridine precursor.

A representative synthesis for a structurally related compound, 5-bromo-2-chloro-6-methylpyridine, proceeds from 2-amino-5-bromo-6-methylpyridine via a Sandmeyer-type diazotization reaction.[3] This suggests that a similar diazotization-halogenation sequence, potentially followed by or preceded by another halogenation and an amination step on a corresponding pyridine derivative, could be employed for the synthesis of the title compound.

A general workflow for the synthesis of halogenated aminopyridines is outlined below:

Caption: Generalized synthetic workflow for this compound.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules, most notably kinase inhibitors.[4][5] The bromine atom at the 3-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the strategic introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for modulating the potency and selectivity of the final drug candidate.

The pyridine scaffold itself is a well-established pharmacophore in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket of the enzyme. The amino group at the 2-position can act as a key hydrogen bond donor in this interaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-aminopyridine intermediate, based on procedures for structurally similar compounds.[6] This protocol can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to a temperature typically ranging from 80-100 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up, extracting the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

The yields for Suzuki coupling reactions with similar bromo-aminopyridine substrates are generally reported to be in the moderate to good range.[6]

References

- 1. chemscene.com [chemscene.com]

- 2. 952948-94-6 | this compound - Moldb [moldb.com]

- 3. 3-Bromo-6-chloro-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-6-methylpyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust synthetic methodology for the preparation of 3-Bromo-5-chloro-6-methylpyridin-2-amine, a key intermediate for the development of novel therapeutic agents. This document details the proposed synthetic pathway, provides a comprehensive experimental protocol, summarizes relevant quantitative data, and explores the potential biological significance of this class of compounds through the lens of relevant signaling pathways.

Introduction

Halogenated 2-aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The unique electronic properties and substitution patterns of these derivatives allow for fine-tuning of their pharmacokinetic and pharmacodynamic profiles. Specifically, the presence of bromo, chloro, and methyl groups on the 2-aminopyridine core, as in this compound, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of diverse compound libraries for drug discovery. These derivatives have shown potential as modulators of key biological targets, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and sigma receptors, which are implicated in oncology, neurodegenerative diseases, and inflammatory conditions.[1][2][3]

Proposed Synthetic Route

The most direct and efficient proposed synthesis of this compound involves the regioselective bromination of the commercially available starting material, 5-chloro-6-methylpyridin-2-amine. The strong activating and ortho-, para-directing effect of the amino group at the C2 position is expected to direct the electrophilic substitution to the C3 and C5 positions. With the C5 position already occupied by a chloro substituent, the bromination is anticipated to occur selectively at the C3 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a reliable and selective source of electrophilic bromine for electron-rich aromatic systems.[4][5]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reliable method for the regioselective bromination of a structurally similar compound, 2-amino-4-methylpyridine.[6]

Materials:

-

5-chloro-6-methylpyridin-2-amine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized water

-

Ice

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, dissolve 1.0 equivalent of 5-chloro-6-methylpyridin-2-amine in DMF. Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Prepare a solution of 1.0 equivalent of NBS in DMF. Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30 minutes, ensuring the temperature is maintained below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice water. This will cause the crude product to precipitate.

-

Purification: Collect the solid by filtration using a Buchner funnel and wash it thoroughly with deionized water. Further wash the solid with cold acetonitrile to remove any unreacted NBS and other impurities. Dry the purified product under vacuum.

Quantitative Data

The following table summarizes the reported yields for the bromination of 2-aminopyridine derivatives under similar conditions, providing an expected range for the synthesis of this compound.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-amino-4-methylpyridine | NBS | DMF | 20 | 8-10 | 80 | [6] |

| 2-aminopyridine | NBS | Acetone | 10 | 1 | 95 | [7] |

| 2-amino-5-chloropyridine | N-chlorosuccinimide | DMF/Methanol | 45 | 2.5 | 70.5 | [8] |

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminopyridine are known to interact with several important biological targets. The introduction of halogen atoms can significantly influence the binding affinity and selectivity of these compounds.[9] Two such pathways of interest for this compound derivatives are the Cyclin-Dependent Kinase (CDK)/Histone Deacetylase (HDAC) pathway and the Sigma-2 Receptor pathway.

CDK/HDAC Signaling Pathway

Dual inhibition of CDKs and HDACs has emerged as a promising strategy in cancer therapy.[2] 2-Aminopyridine derivatives have been identified as potent inhibitors of both CDK9 and HDAC1.[1] These proteins are key regulators of cell cycle progression and gene transcription. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: CDK/HDAC signaling pathway and points of inhibition by 2-aminopyridine derivatives.

Sigma-2 Receptor Signaling Pathway

The Sigma-2 receptor, now identified as TMEM97, is overexpressed in proliferating cells, including many types of cancer cells.[10] Ligands of the Sigma-2 receptor can modulate calcium signaling and cholesterol homeostasis, and induce apoptosis in tumor cells. 2-Aminopyridine derivatives have been investigated as high-affinity ligands for sigma receptors.[11]

Caption: Sigma-2 receptor signaling pathway and modulation by 2-aminopyridine derivatives.

Conclusion

This technical guide outlines a practical and efficient synthetic route to this compound and its derivatives. The proposed methodology, based on well-established chemical transformations, offers a reliable path for the synthesis of this key intermediate. The exploration of the potential interactions of these compounds with the CDK/HDAC and Sigma-2 receptor pathways highlights their promise for the development of novel therapeutics in oncology and other disease areas. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. biosynth.com [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-chloro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-6-methylpyridin-2-amine is a halogenated pyridine derivative that holds potential as a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers multiple reaction sites for further chemical modifications, making it a valuable intermediate for creating diverse molecular libraries for drug discovery and development. This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its known properties and includes estimated values based on closely related compounds. Researchers should handle the compound with the assumption that it is a hazardous substance until thorough toxicological data becomes available.

| Property | Value | Source/Notes |

| CAS Number | 952948-94-6 | ChemScene |

| Molecular Formula | C₆H₆BrClN₂ | Moldb[1] |

| Molecular Weight | 221.48 g/mol | Moldb[1] |

| Appearance | Solid (form may vary) | General observation for similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Likely soluble in organic solvents like DMSO and DMF. |

| Purity | Typically ≥97% | Moldb[1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are acute toxicity through oral, dermal, and inhalation routes.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P363 | Wash contaminated clothing before reuse. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

First-Aid Measures

Prompt and appropriate first-aid is crucial in case of accidental exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area: Ensure all non-essential personnel are cleared from the spill zone.

-

Ensure adequate ventilation.

-

Wear appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and safety goggles.

-

Contain the spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

-

Collect the spilled material: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

-

Clean the spill area: Once the material has been collected, clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of waste: Dispose of the collected waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Synthesis of Halogenated 2-Aminopyridines:

The synthesis of halogenated 2-aminopyridines often involves a multi-step process that may include:

-

Nitration of a substituted pyridine precursor.

-

Reduction of the nitro group to an amino group.

-

Halogenation (bromination and/or chlorination) at specific positions on the pyridine ring. The order of these steps can vary depending on the desired substitution pattern and the reactivity of the intermediates.

A plausible, though unverified, synthetic workflow is outlined in the diagram below.

Caption: A potential, non-validated synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the specific biological activities, mechanism of action, or associated signaling pathways for this compound. However, the 2-aminopyridine scaffold is a well-known privileged structure in medicinal chemistry and is found in a variety of biologically active compounds, including kinase inhibitors. It is plausible that derivatives of this compound could be investigated for such activities.

The logical relationship for the safe handling of this and similar chemical compounds is depicted in the following diagram.

Caption: Logical flow for safe handling and emergency response procedures.

Conclusion

This compound is a chemical intermediate with potential for use in drug discovery and development. Due to its classification as a hazardous substance, strict adherence to safety protocols is paramount. This guide provides a foundational understanding of its safe handling, storage, and emergency procedures. Researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) from their supplier and to perform a thorough risk assessment before commencing any experimental work with this compound. As more data becomes available regarding its physical, chemical, and biological properties, this guide will be updated accordingly.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-chloro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-5-chloro-6-methylpyridin-2-amine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond at the C-3 position of the pyridine ring, a transformation of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2] The reaction of this compound presents a chemoselectivity challenge due to the presence of two different halogen substituents. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the C-3 position.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. This process is facilitated by a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[3] The careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For electron-deficient pyridine substrates, the use of bulky, electron-rich phosphine ligands is often necessary to prevent catalyst inhibition by the pyridine nitrogen.[4]

Data Presentation

The following tables summarize typical reaction components and conditions for the Buchwald-Hartwig amination of heteroaryl halides, providing a strong starting point for the optimization of the reaction with this compound.

Table 1: Recommended Reagents and Catalysts

| Component | Recommended Options | Key Considerations |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, the ligand can act as a reductant.[5] |

| Ligand | XPhos, RuPhos, SPhos, BrettPhos | Bulky, electron-rich monophosphine ligands are generally effective for heteroaryl halides.[4] |

| Base | NaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), K₂CO₃ (Potassium carbonate) | Stronger bases like alkoxides are often used, but inorganic bases like K₂CO₃ can be effective and offer better functional group tolerance.[6] |

| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF) | Anhydrous, deoxygenated solvents are crucial for reaction success.[7] |

| Amine | Primary or Secondary Aliphatic or Aromatic Amines | The nature of the amine will influence the optimal reaction conditions. |

Table 2: General Reaction Parameters

| Parameter | Range | Notes |

| Temperature | 80 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system.[3] |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC-MS.[3] |

| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for challenging substrates. |

| Ligand-to-Palladium Ratio | 1:1 to 2:1 | This ratio can be critical for catalytic activity. |

| Substrate Concentration | 0.1 - 0.5 M | A typical concentration range for these types of reactions.[7] |

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials and Equipment

-

This compound

-

Amine coupling partner

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating block or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure

Reaction Setup:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol% Pd), and the phosphine ligand (e.g., 1.2-6 mol%).

-

Seal the tube, and then add the base (1.2-2.0 equiv).

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

-

Add the anhydrous solvent via syringe.

-

Add the amine coupling partner (1.1-1.5 equiv) via syringe.

Reaction Execution:

-

Place the sealed Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[7]

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizations

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Bromo-5-chloro-6-methylpyridin-2-amine in Kinase Inhibitor Synthesis

Introduction: The Potential of 3-Bromo-5-chloro-6-methylpyridin-2-amine

This compound is a halogenated aminopyridine derivative with significant potential as a scaffold for the synthesis of kinase inhibitors. Its key structural features include:

-

A Pyridine Core: A privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.

-

An Amino Group: Provides a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site, a key determinant of binding affinity.[1]

-

A Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl and heteroaryl moieties to explore the chemical space and optimize interactions with the target kinase.[1][2]

-

A Chlorine Atom: Offers an additional site for nucleophilic aromatic substitution, enabling further diversification of the molecular structure.

-

A Methyl Group: Can contribute to hydrophobic interactions within the kinase binding pocket and influence the overall conformation of the inhibitor.[1]

These features make this compound an attractive starting material for generating libraries of novel compounds to screen for kinase inhibitory activity.

Targeted Signaling Pathways

Given the prevalence of the aminopyridine scaffold in known kinase inhibitors, derivatives of this compound could potentially target a variety of kinases involved in oncogenic signaling pathways. The specific kinase targeted would depend on the nature of the substituents introduced via cross-coupling or nucleophilic substitution reactions.

One such key pathway is the Anaplastic Lymphoma Kinase (ALK) signaling cascade. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumorigenesis.[1]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using a substituted bromopyridine amine as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.

General Experimental Workflow

The overall synthetic strategy would likely involve a multi-step process, beginning with the functionalization of the bromine atom, followed by potential modification at the chlorine atom or the amino group to yield the final kinase inhibitor.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyridine amine with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

-

Potassium phosphate (2.2 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water).[1]

-

Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the substrates.[1]

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Dilute the reaction mixture with ethyl acetate and water.[1]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[1]

Protocol 2: Characterization of the Final Product

The structure and purity of the synthesized kinase inhibitor should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the in vitro potency of the synthesized compounds against a target kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a peptide or protein)

-

Adenosine triphosphate (ATP)

-

Synthesized inhibitor

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

In a microplate, add the recombinant kinase, the kinase substrate, and various concentrations of the inhibitor.[1]

-

Initiate the kinase reaction by adding ATP.[1]

-

Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period.[1]

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.[1]

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.[1]

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.[1]

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine and bromopyrimidine building blocks, illustrating the potential potency of compounds derived from this compound.

| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Dasatinib | BCR-ABL, Src family | <1 | [1] |

| Compound 29 | ALK | 5.3 | [1] |

| Compound 12a | ALK, HDAC1 | ALK: 1.5, HDAC1: 3.2 | [1] |

Conclusion

While direct experimental data for this compound in kinase inhibitor synthesis is currently limited, its structural features strongly suggest its utility as a versatile building block. The protocols and pathways outlined in this document, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers to explore the potential of this molecule in the discovery of novel and potent kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for 3-Bromo-5-chloro-6-methylpyridin-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-6-methylpyridin-2-amine is a halogenated and substituted aminopyridine that serves as a versatile building block in medicinal chemistry. Its structural features, including a nucleophilic amino group and two distinct halogen atoms (bromine and chlorine), offer multiple points for chemical modification. This allows for the strategic introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The pyridine core is a common scaffold in many biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate, particularly in the synthesis of kinase inhibitors.

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. The chlorine atom at the 5-position offers a secondary site for functionalization, potentially through nucleophilic aromatic substitution or other cross-coupling reactions under different conditions. The amino group at the 2-position can act as a key hydrogen bond donor, often crucial for binding to the hinge region of kinase active sites. This combination of reactive sites makes this compound a powerful tool for generating libraries of complex molecules for drug discovery.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.

Derivatives of structurally similar aminopyridines have shown activity against a range of kinases, including:

-

p38 MAP Kinase: Involved in inflammatory responses.

-

Spleen Tyrosine Kinase (Syk): A key mediator in immune signaling.

-

Janus Kinase 2 (JAK2): A critical component of the signaling pathway for several cytokines and growth factors.

While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, the data from analogous compounds underscores the potential of this scaffold. The following table presents representative biological data for kinase inhibitors synthesized from similar substituted bromopyridine building blocks to illustrate the potential therapeutic applications.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |